2-methyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one is a complex organic compound that belongs to the class of isoquinolines and quinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of 3,4-dihydro-2H-quinoline: This can be achieved through the reduction of quinoline using hydrogenation methods.
Attachment of the oxoethoxy group: This step involves the reaction of 3,4-dihydro-2H-quinoline with an appropriate oxoethoxy reagent under basic conditions.
Formation of 2-methyl-3,4-dihydroisoquinolin-1-one: This can be synthesized through a Pictet-Spengler reaction involving a suitable aldehyde and an amine.
Coupling of the two fragments: The final step involves the coupling of the 3,4-dihydro-2H-quinoline derivative with the 2-methyl-3,4-dihydroisoquinolin-1-one derivative using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline and isoquinoline rings.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives with additional carbonyl or hydroxyl groups.
Reduction: Reduced derivatives with alcohol groups replacing carbonyl groups.
Substitution: Substituted derivatives with new functional groups attached to the nitrogen atoms.
Scientific Research Applications
2-methyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including neurological disorders and cancers.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-methyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in cellular processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one: Lacks the methyl group at the 2-position.
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-2-methylisoquinolin-1-one: Lacks the dihydro group at the isoquinoline ring.
Uniqueness
The presence of both the quinoline and isoquinoline rings, along with the specific substitution pattern, makes 2-methyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one unique. This unique structure contributes to its distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-2-methyl-3,4-dihydroisoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-22-13-11-16-17(21(22)25)8-4-10-19(16)26-14-20(24)23-12-5-7-15-6-2-3-9-18(15)23/h2-4,6,8-10H,5,7,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHAYTRPOUFNWEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1=O)C=CC=C2OCC(=O)N3CCCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>52.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24824299 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.